molecular formula C11H17N3O2 B12456103 5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine

5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine

Cat. No.: B12456103
M. Wt: 223.27 g/mol
InChI Key: GINNYINNHPTVIM-UHFFFAOYSA-N
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Description

5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyridine precursor in the presence of a base. The tert-butoxycarbonyl group is introduced through a subsequent reaction with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrazolo-pyridine core.

Scientific Research Applications

5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is unique due to its specific pyrazolo-pyridine core structure, which imparts distinct chemical and biological properties. Its stability and solubility, enhanced by the tert-butoxycarbonyl group, make it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)8-4-7-5-13-14-9(7)6-12-8/h5,8,12H,4,6H2,1-3H3,(H,13,14)

InChI Key

GINNYINNHPTVIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=C(CN1)NN=C2

Origin of Product

United States

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